molecular formula C21H24ClN3O4S B2500753 N'-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide CAS No. 896290-26-9

N'-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide

Cat. No.: B2500753
CAS No.: 896290-26-9
M. Wt: 449.95
InChI Key: GLWYIZCMOTWYNV-UHFFFAOYSA-N
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Description

N'-(2-chlorophenyl)-N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}ethanediamide is a useful research compound. Its molecular formula is C21H24ClN3O4S and its molecular weight is 449.95. The purity is usually 95%.
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Scientific Research Applications

Reactions and Catalysis

A study by Ying Chen et al. (2023) demonstrated the efficacy of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as a ligand in copper-catalyzed coupling reactions between (hetero)aryl halides and 1-alkynes. The research highlights the compound's role in facilitating the formation of internal alkynes through a process requiring minimal catalytic inputs, thus presenting a significant advancement in organic synthesis and potential applications in pharmaceutical and material sciences Ying Chen, Sailuo Li, Lanting Xu, D. Ma, 2023.

Material Science and Polymer Chemistry

In the realm of material science, a novel ortho-substituted sulfonyl-bridged diacid monomer containing chlorine side groups was synthesized by H. Kiani et al. (2013). This monomer was used to create polyamides with high refractive indices, excellent solubility, and good thermal stability. The study underscores the importance of such compounds in developing advanced polymeric materials with potential applications in optoelectronics and photonics H. Kiani, M. Nasef, A. Javadi, E. Abouzari‐Lotf, F. Nemati, 2013.

Advanced Synthesis Techniques

M. Bagley et al. (2005) explored the synthesis of dimethyl sulfomycinamate, showcasing a complex multistep Bohlmann-Rahtz heteroannulation reaction. This work illustrates the compound's utility in synthesizing complex molecular structures, offering insights into novel synthetic pathways that could be pivotal for developing new therapeutic agents M. Bagley, Krishna Chapaneri, James W. Dale, X. Xiong, J. Bower, 2005.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4S/c1-14-9-10-15(2)19(12-14)30(28,29)25-11-5-6-16(25)13-23-20(26)21(27)24-18-8-4-3-7-17(18)22/h3-4,7-10,12,16H,5-6,11,13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWYIZCMOTWYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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